![molecular formula C16H13N5O4S B2966654 2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 922880-91-9](/img/structure/B2966654.png)
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components including a benzodioxol group, a pyridazine ring, and a thiadiazol group. Benzodioxol is a type of ether that is often found in pharmaceuticals and other organic compounds. Pyridazine is a six-membered ring with two nitrogen atoms, and thiadiazol is a type of organic compound that contains sulfur and nitrogen .
Scientific Research Applications
Synthesis and Biological Evaluation
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized for their potential applications in agriculture and medicine. For instance, compounds with similar structures have been examined for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, indicating the role of such compounds in developing new pesticides (Fadda et al., 2017). Furthermore, the anticancer potential of thiadiazole derivatives has been explored, showing significant activity against various human cancer cell lines, hinting at the therapeutic potential of related compounds (Ticona et al., 2020).
Antimicrobial and Antitumor Applications
Research has also focused on the synthesis of new oxadiazole, thiadiazole, and triazole derivatives as potential anticancer agents targeting specific enzymes or pathways, such as Matrix metalloproteinases (MMPs), which play a critical role in tumor progression (Özdemir et al., 2017). Another study outlined the synthesis and antimicrobial activity of novel sulphonamide derivatives, indicating the broad-spectrum potential of these compounds against various bacterial and fungal strains (Fahim & Ismael, 2019).
Drug Development and Molecular Design
Further research has led to the discovery of clinical candidates like K-604, which inhibits acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), demonstrating the potential for compounds with similar structures in treating diseases associated with ACAT overexpression (Shibuya et al., 2018). Additionally, studies on the synthesis and evaluation of substituted benzoxazepine and benzothiazepine as antipsychotic and anticonvulsant agents highlight the potential neurological applications of related chemical entities (Kaur et al., 2012).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-9-18-19-16(26-9)17-14(22)7-21-15(23)5-3-11(20-21)10-2-4-12-13(6-10)25-8-24-12/h2-6H,7-8H2,1H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPSBLGMWCDZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.